Montelukast methylstyrene
CAS No.: 918972-54-0
Cat. No.: VC0028116
Molecular Formula: C₃₅H₃₄ClNO₂S
Molecular Weight: 568.17
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 918972-54-0 |
---|---|
Molecular Formula | C₃₅H₃₄ClNO₂S |
Molecular Weight | 568.17 |
IUPAC Name | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid |
Standard InChI | InChI=1S/C35H34ClNO2S/c1-24(2)31-9-4-3-7-26(31)13-17-33(40-23-35(18-19-35)22-34(38)39)28-8-5-6-25(20-28)10-15-30-16-12-27-11-14-29(36)21-32(27)37-30/h3-12,14-16,20-21,33H,1,13,17-19,22-23H2,2H3,(H,38,39)/b15-10+/t33-/m1/s1 |
SMILES | CC(=C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O |
Introduction
Chemical Structure and Properties
Chemical Identity
Montelukast methylstyrene is identified by several key parameters that establish its unique chemical identity. The compound is registered under CAS number 918972-54-0 and is recognized in chemical databases with specific identifiers such as PubChem CID 46782398 . This compound has multiple synonyms including Montelukast Styrene, Anhydro Montelukast, and Montelukast Impurity B, reflecting its relationship to the parent compound . The FDA Unique Ingredient Identifier (UNII) assigned to this compound is H5EKP57W1I, providing an additional standardized identification marker .
Table 1: Chemical Identity Properties of Montelukast Methylstyrene
Parameter | Value |
---|---|
CAS Number | 918972-54-0 |
PubChem CID | 46782398 |
Molecular Formula | C35H34ClNO2S |
Molecular Weight | 568.17 g/mol |
FDA UNII | H5EKP57W1I |
EP Classification | Montelukast Sodium Impurity B |
USP Classification | Montelukast Sodium Methylstyrene Impurity |
Physical Properties
Montelukast methylstyrene exhibits distinct physical and chemical properties that facilitate its identification and characterization in pharmaceutical analyses. The compound exists as a solid at room temperature with a characteristic pale green to light yellow coloration . Its melting point range of 154-156°C serves as an important identifying characteristic for analytical purposes. The compound demonstrates limited solubility in common organic solvents such as chloroform and dimethyl sulfoxide (DMSO) . These physical properties are essential considerations for analytical method development and quality control procedures.
Table 2: Physical and Chemical Properties of Montelukast Methylstyrene
Property | Value |
---|---|
Physical Form | Solid |
Color | Pale Green to Light Yellow |
Melting Point | 154-156°C |
Boiling Point | 729.2±60.0°C (Predicted) |
Density | 1.238±0.06 g/cm³ (Predicted) |
pKa | 4.76±0.10 (Predicted) |
Solubility | Chloroform (Slightly), DMSO (Slightly) |
Recommended Storage | -20°C Freezer, Under Inert Atmosphere |
Structural Characteristics
Montelukast methylstyrene possesses a complex chemical structure characterized by the IUPAC name: (1-((((1R)-1-(3-((E)-2-(7-Chloroquinolin-2-yl)ethenyl)phenyl)-3-(2-(1-methylethenyl)phenyl)propyl)sulfanyl)methyl)cyclopropyl)acetic acid . This structure contains multiple aromatic rings, including a quinoline moiety with a chlorine substituent, connected by a complex carbon chain with sulfur-containing functional groups. The compound maintains the characteristic (E)-configuration at the ethenyl linkage and the (R)-configuration at a specific stereocenter, both of which are critical for proper identification and characterization . Unlike the parent Montelukast compound, the methylstyrene derivative contains a methylethenyl (vinyl) group rather than a hydroxy-methylethyl group, a key structural difference that accounts for its distinct properties and classification as an impurity.
Relationship to Montelukast
Structural Comparison
Montelukast methylstyrene bears significant structural similarity to Montelukast, with the primary difference residing in a specific functional group. While Montelukast contains a hydroxy-1-methylethyl group on one of its phenyl rings, Montelukast methylstyrene features a 1-methylethenyl (methylstyrene) group in its place . This structural variation results in a slightly lower molecular weight for the methylstyrene derivative (568.17 g/mol) compared to Montelukast (586.18 g/mol) . The molecular formula of Montelukast methylstyrene (C35H34ClNO2S) differs from that of Montelukast (C35H36ClNO3S) by containing two fewer hydrogen atoms and one fewer oxygen atom, reflecting the replacement of the hydroxyl group with a double bond .
Table 3: Comparison Between Montelukast and Montelukast Methylstyrene
Parameter | Montelukast | Montelukast Methylstyrene |
---|---|---|
Molecular Formula | C35H36ClNO3S | C35H34ClNO2S |
Molecular Weight | 586.18 g/mol | 568.17 g/mol |
Functional Group Variation | Hydroxy-1-methylethyl group | 1-Methylethenyl group |
Therapeutic Activity | Active (leukotriene receptor antagonist) | Not established as therapeutically active |
Regulatory Status | Approved pharmaceutical | Specified impurity |
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